molecular formula C17H12N4O B10989437 N-(1H-indol-5-yl)quinoxaline-6-carboxamide

N-(1H-indol-5-yl)quinoxaline-6-carboxamide

Cat. No.: B10989437
M. Wt: 288.30 g/mol
InChI Key: TVDKRGOQYLQNGI-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a compound that combines the structural features of both indole and quinoxaline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoxaline is a bicyclic compound with a benzene ring fused to a pyrazine ring. The combination of these two structures in this compound results in a compound with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)quinoxaline-6-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

    Coupling of Indole and Quinoxaline: The indole and quinoxaline moieties are then coupled together through a series of reactions, often involving amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and controlled reaction temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline moieties to dihydroquinoxalines.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the indole and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Substitution Products: Various substituted indole and quinoxaline derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that N-(1H-indol-5-yl)quinoxaline-6-carboxamide exhibits potent inhibitory effects on protein tyrosine kinases, which are critical in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can effectively inhibit various cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action
The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth. Specifically, it has been noted for its ability to inhibit the activity of Pim kinases, which are often overexpressed in cancers such as chronic myeloid leukemia (CML) .

Neuroactive Properties

Potential Anxiolytic Effects
this compound and its derivatives have been explored for their neuroactive properties, including anxiolytic effects. Similar compounds have demonstrated activity in modulating neurotransmitter systems, indicating that this compound may also influence anxiety-related behaviors.

Antiviral Applications

Inhibition of Viral Replication
Quinoxaline derivatives, including this compound, have shown antiviral activity against several pathogens. For instance, certain quinoxaline compounds have been reported to inhibit the replication of herpes simplex virus (HSV) and other viruses by interfering with viral DNA synthesis .

Synthetic Routes and Derivative Development

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been documented, emphasizing the versatility of quinoxaline derivatives in drug discovery .

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies: Understanding the precise molecular mechanisms by which this compound exerts its biological effects.
  • Optimization of Structure: Developing derivatives with improved potency and selectivity for specific biological targets.
  • Clinical Trials: Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxamide share the quinoxaline moiety and have similar pharmacological properties.

Uniqueness: N-(1H-indol-5-yl)quinoxaline-6-carboxamide is unique due to the combination of both indole and quinoxaline moieties, which can result in a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Biological Activity

N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides an overview of the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an indole moiety linked to a quinoxaline core through an amide bond. This structural configuration is significant for its biological activity, as modifications to either the indole or quinoxaline components can influence pharmacological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that quinoxaline derivatives possess potent anticancer properties. For instance, compounds similar to this compound have shown IC50 values in low micromolar ranges against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Antiviral Properties : Recent research indicates that quinoxaline derivatives can inhibit viral replication, particularly against influenza viruses. The compound demonstrated significant antiviral activity with an IC50 of 0.2164 μM against H1N1 .
  • Antimicrobial Effects : Quinoxaline derivatives have also been reported to exhibit antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

Anticancer Studies

A notable study evaluated the anticancer effects of various quinoxaline derivatives, including this compound. The findings indicated that this compound could induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates . The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-72.3
Similar quinoxaline derivativeHCT1161.9
Quinoxaline derivativeHepG24.4

Antiviral Activity

In antiviral research, this compound was tested for its efficacy against viral pathogens. The compound exhibited a high degree of selectivity and low cytotoxicity in non-cancerous cell lines, indicating its potential as a therapeutic agent for viral infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the quinoxaline ring significantly affect biological activity. Electron-withdrawing groups generally enhance anticancer potency, while electron-donating groups may reduce it .

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

N-(1H-indol-5-yl)quinoxaline-6-carboxamide

InChI

InChI=1S/C17H12N4O/c22-17(12-1-3-15-16(10-12)20-8-7-19-15)21-13-2-4-14-11(9-13)5-6-18-14/h1-10,18H,(H,21,22)

InChI Key

TVDKRGOQYLQNGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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